Pinol
Overview
Description
Pinol, also known as 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene, is a bicyclic monoterpene ether with the molecular formula C10H16O It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinol can be synthesized through several methods, including the acid-catalyzed rearrangement of α-pinene oxide. This reaction typically involves the use of a strong acid, such as sulfuric acid, under controlled temperature conditions to facilitate the rearrangement .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from natural sources, followed by purification processes to isolate this compound. The extraction methods may include steam distillation or solvent extraction, depending on the source material .
Chemical Reactions Analysis
Types of Reactions
Pinol undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halogens (chlorine, bromine)
Major Products Formed
Oxidation: this compound oxide
Reduction: Pinane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Pinol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pinol involves its interaction with various molecular targets and pathways. This compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . The anti-inflammatory effects of this compound are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Limonene: A monoterpene found in citrus oils, widely used in the food and fragrance industries.
Camphor: A bicyclic monoterpene ketone used in medicinal and aromatic applications.
Uniqueness of Pinol
This compound is unique due to its bicyclic structure and the presence of an ether functional group, which imparts distinct chemical properties and reactivity compared to other monoterpenes. Its pleasant aroma and potential therapeutic applications further distinguish it from similar compounds .
Properties
IUPAC Name |
4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBXVAOMEVOTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1OC2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871443 | |
Record name | 4,7,7-Trimethyl-6-oxabicyclo(3.2.1)oct-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-97-0 | |
Record name | Pinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2437-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxabicyclo(3.2.1)oct-3-ene, 4,7,7-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Oxabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,7,7-Trimethyl-6-oxabicyclo(3.2.1)oct-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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